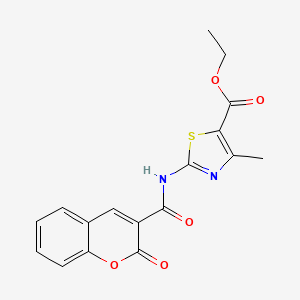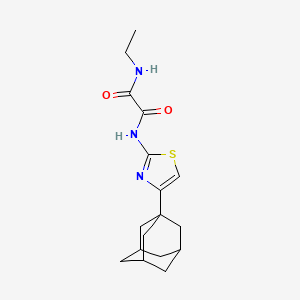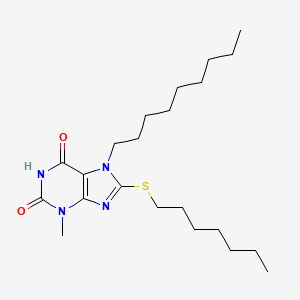
2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N,N’-bis(3,4-dichlorophenyl) ethylidene diamine is a chemical compound with the molecular formula C14H9Cl7N2 and a molecular weight of 453.406 g/mol . This compound is characterized by its high chlorine content and complex structure, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trichloro-N,N’-bis(3,4-dichlorophenyl) ethylidene diamine typically involves the reaction of trichloroacetaldehyde with 3,4-dichloroaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
2,2,2-Trichloro-N,N’-bis(3,4-dichlorophenyl) ethylidene diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N,N’-bis(3,4-dichlorophenyl) ethylidene diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-N,N’-bis(3,4-dichlorophenyl) ethylidene diamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-N,N’-bis(3,4-dichlorophenyl) ethylidene diamine can be compared with other similar compounds such as:
2,2,2-Trichloro-N,N’-bis(2,4-dichlorophenyl) ethylidene diamine: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl rings.
2,2,2-Trichloro-N,N’-bis(3,4-dichlorophenyl) acetamide: This compound has a different functional group (acetamide) but shares the trichloro and dichlorophenyl moieties.
The uniqueness of 2,2,2-Trichloro-N,N’-bis(3,4-dichlorophenyl) ethylidene diamine lies in its specific structure and the resulting chemical and biological properties.
Eigenschaften
| 53723-87-8 | |
Molekularformel |
C14H9Cl7N2 |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-N,1-N'-bis(3,4-dichlorophenyl)ethane-1,1-diamine |
InChI |
InChI=1S/C14H9Cl7N2/c15-9-3-1-7(5-11(9)17)22-13(14(19,20)21)23-8-2-4-10(16)12(18)6-8/h1-6,13,22-23H |
InChI-Schlüssel |
SRLLHBBTZZPDBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)



![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)






